An In-depth Technical Guide to CDK4 Degrader 1
An In-depth Technical Guide to CDK4 Degrader 1
This guide provides a comprehensive overview of molecules referred to as "CDK4 degrader 1," intended for researchers, scientists, and drug development professionals. Due to the varied use of this nomenclature in scientific literature and commercial products, this document will address the distinct molecules identified under this name, detailing their mechanisms of action, biological functions, and the experimental protocols used for their characterization.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate specific proteins of interest. This approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby preventing scaffolding functions and potentially overcoming resistance mechanisms. Two prominent classes of targeted protein degraders are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
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PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
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Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of one of the proteins, leading to the target's degradation.
Variants of "CDK4 Degrader 1"
The term "CDK4 degrader 1" has been used to describe several distinct chemical entities. Below is a detailed description of the most prominent examples.
PROTAC CDK4/6/9 Degrader 1
PROTAC CDK4/6/9 degrader 1 is a multi-target PROTAC designed to degrade Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin-Dependent Kinase 9 (CDK9).[1][2]
Structure and Mechanism of Action: This molecule is a PROTAC that consists of a ligand targeting CDK4, CDK6, and CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By forming a ternary complex between the target CDKs and CRBN, it facilitates the ubiquitination and subsequent proteasomal degradation of these kinases.
Biological Function: In the context of triple-negative breast cancer (TNBC), PROTAC CDK4/6/9 degrader 1 has demonstrated potent anti-proliferative activity.[1] Its key functions include:
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Inducing G1 phase cell cycle arrest: By degrading CDK4 and CDK6, key regulators of the G1-S phase transition, this degrader halts cell cycle progression.
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Promoting apoptosis: The degradation of CDK9, a component of the positive transcription elongation factor b (P-TEFb), and the cell cycle arrest contribute to the induction of programmed cell death.
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Suppressing cell migration and invasion: This degrader has been shown to inhibit the migratory and invasive properties of TNBC cells.
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| DC50 (CDK4) | MDA-MB-231 | 0.71 nM | |
| CAL51 | 0.79 nM | ||
| DC50 (CDK6) | MDA-MB-231 | 0.44 nM | |
| CAL51 | 0.61 nM | ||
| DC50 (CDK9) | MDA-MB-231 | 0.52 nM | |
| CAL51 | 0.51 nM | ||
| IC50 | MDA-MB-231 | 0.26 nM | |
| CAL51 | 0.21 nM | ||
| SUM-159 | 0.38 nM | ||
| MDA-MB-453 | 0.13 nM | ||
| Hs578T | 0.27 nM | ||
| MDA-MB-468 | 0.21 nM | ||
| MDA-MB-436 | 0.45 nM | ||
| 4T1 | 0.53 nM | ||
| EO771 | 0.59 nM |
CDK4 Degrader 1 (ML 1–71)
CDK4 degrader 1, also known as ML 1–71, is classified as a molecular glue degrader that specifically targets CDK4.
Structure and Mechanism of Action: As a molecular glue, ML 1–71 is thought to induce a conformational change in an E3 ligase, enabling it to recognize and bind to CDK4, which is not its natural substrate. This induced proximity leads to the ubiquitination and proteasomal degradation of CDK4.
Biological Function: The primary function of CDK4 degrader 1 (ML 1–71) is the dose-dependent degradation of CDK4. By specifically eliminating CDK4, this molecule can be a valuable tool for studying the specific roles of CDK4 in cell cycle regulation and other cellular processes.
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | Not specified | 0-10 µM (dose-dependent degradation) |
PROTAC CDK4/6 Degrader 1 (Compound 7f)
This molecule is a dual degrader targeting both CDK4 and CDK6.
Structure and Mechanism of Action: PROTAC CDK4/6 degrader 1 (Compound 7f) is a heterobifunctional PROTAC. It is composed of a ligand for CDK4 and CDK6, a linker, and a ligand for an E3 ligase. Its mechanism involves forming a ternary complex to induce the ubiquitination and degradation of both CDK4 and CDK6.
Biological Function: This dual degrader has shown efficacy in inhibiting the proliferation of Jurkat cells. Its functions include:
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Inducing G1 phase cell cycle arrest: By targeting both CDK4 and CDK6, it effectively blocks the G1-S transition.
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Inducing apoptosis: The inhibition of cell cycle progression leads to programmed cell death.
Quantitative Data Summary:
| Parameter | Target | Value | Reference |
| DC50 | CDK4 | 10.5 nM | |
| CDK6 | 2.5 nM | ||
| IC50 | Jurkat cells | 0.18 µM |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of CDK4 degraders.
Caption: Mechanism of action for a PROTAC-based CDK4 degrader.
Caption: Mechanism of action for a molecular glue CDK4 degrader.
Caption: The CDK4/6-Rb-E2F signaling pathway and the point of intervention.
Experimental Protocols
This section outlines the standard methodologies for characterizing CDK4 degraders.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of target proteins following treatment with a degrader.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, CAL51) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK4 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK4 (and/or CDK6, CDK9) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). The DC50 value (the concentration at which 50% of the target protein is degraded) can be calculated from the dose-response curve.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
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Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the CDK4 degrader for a specified time (e.g., 72-96 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
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Cell Treatment and Harvesting: Treat cells with the CDK4 degrader for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
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Analysis: The DNA content is represented by the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.
Methodology:
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Cell Treatment and Collection: Treat cells with the CDK4 degrader for a specified time (e.g., 48 hours). Collect both adherent and floating cells.
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Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Add more 1X binding buffer to each sample and analyze immediately by flow cytometry.
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Analysis: The results are typically displayed as a dot plot.
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Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic or necrotic cells
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Annexin V- / PI+: Necrotic cells
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Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of CDK4 degraders.
